molecular formula C25H25N3O6 B6307561 tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS No. 1246302-31-7

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Cat. No.: B6307561
CAS No.: 1246302-31-7
M. Wt: 463.5 g/mol
InChI Key: CLKAHJHQBJTVBV-UHFFFAOYSA-N
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Description

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C25H25N3O6 and a molecular weight of 463.49 g/mol . It is characterized by the presence of tert-butyl and carbamate groups, along with two isoindolinone moieties. This compound is typically a white to yellow solid and is used in various chemical and biological research applications.

Safety and Hazards

The safety information for t-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate includes the following hazard statements: H302 and H317 . The precautionary statements include P280, P305+P351+P338 . The signal word for this compound is “Warning” and the pictogram is an exclamation mark .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoindolinone moieties, while reduction may result in the formation of reduced carbamate derivatives .

Scientific Research Applications

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKAHJHQBJTVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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